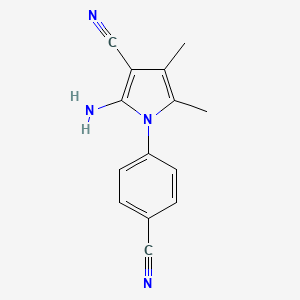

![molecular formula C15H17N3O3S2 B4585018 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4585018.png)

4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds often involves multiple steps, including the functionalization of benzene rings, the introduction of sulfonamide groups, and the incorporation of additional substituents to achieve desired biological activities. For instance, Murugesan et al. (1998) describe the synthesis of biphenylsulfonamide derivatives with potent endothelin antagonist activity, highlighting the critical role of substitution patterns on the benzene ring for biological efficacy (Murugesan et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as NMR, IR, and mass spectrometry. Naganagowda and Petsom (2011) detailed the structure of a related benzenesulfonamide compound through comprehensive spectral analysis, confirming the configuration and the presence of specific functional groups (Naganagowda & Petsom, 2011).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions and the formation of complexes with metals, as explored in studies on carbonic anhydrase inhibitors and the synthesis of metal complexes (Casini et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Rodrigues et al. (2015) provided insights into the crystal structures of specific benzenesulfonamide derivatives, illustrating the impact of different substituents on the compound's architecture (Rodrigues et al., 2015).

Applications De Recherche Scientifique

Endothelin Receptor Antagonism

Research has shown that biphenylsulfonamides, including structures similar to "4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide", act as novel series of endothelin-A (ETA) selective antagonists. These compounds, through structural modification, have demonstrated significant binding and functional activity against ETA receptors. One such compound, featuring a biphenylsulfonamide structure with specific substitutions, has shown improved ETA binding affinity and functional activity, along with oral activity in inhibiting endothelin-1 (ET-1) induced pressor effects in animal models (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition

"Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold," a category to which "this compound" could conceptually belong, have been synthesized and found to strongly inhibit carbonic anhydrase (CA) isozymes I, II, and IV. These inhibitors have shown potential for lowering intraocular pressure (IOP) in normotensive rabbits when administered topically, highlighting their application in treating ocular hypertension and glaucoma (Casini et al., 2002).

Antimetastatic Activity

Ureido-substituted benzenesulfonamides have been studied for their ability to inhibit human carbonic anhydrases, particularly hCAs IX and XII, which are associated with tumor growth and metastasis. These compounds have shown not only potent inhibition of these isoforms but also significant selectivity, differentiating between transmembrane and cytosolic isoforms. One specific compound exhibited notable antimetastatic activity in a model of breast cancer metastasis, offering a promising avenue for the development of novel antimetastatic drugs (Pacchiano et al., 2011).

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-3-(4-sulfamoylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-2-21-14-6-4-3-5-13(14)18-15(22)17-11-7-9-12(10-8-11)23(16,19)20/h3-10H,2H2,1H3,(H2,16,19,20)(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUYDMLIDDBHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)

![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)

![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)